Carbonobromidic acid, ethyl ester
Description
Significance and Research Trajectory of Halogenated Formate (B1220265) Ester Derivatives
Halogenated formate ester derivatives, particularly chloroformates, are highly significant reagents in modern organic chemistry. wikipedia.org Their importance stems from their utility as versatile intermediates and reagents for a variety of chemical transformations. Ethyl chloroformate, a closely related analogue of ethyl bromoformate, serves as a prime example of the broad applicability of this class of compounds.
One of the primary applications of haloformates is in the introduction of protecting groups for amines, a crucial step in the synthesis of complex molecules like peptides and pharmaceuticals. For instance, benzyl (B1604629) chloroformate is famously used to introduce the carboxybenzyl (Cbz) protecting group. wikipedia.org Similarly, ethyl chloroformate is employed to introduce the ethyl carbamate (B1207046) protecting group. wikipedia.org This protective strategy is vital for preventing unwanted side reactions involving the amine functionality while other parts of a molecule are being modified.
Furthermore, halogenated formate esters are key precursors for the synthesis of other important functional groups. They react with amines to form carbamates, with alcohols to yield carbonate esters, and with carboxylic acids to produce mixed anhydrides. wikipedia.org Ethyl chloroformate, for example, has been used in the synthesis of nitrile oxides and in the conversion of carboxylic acids to nitriles. researchgate.net A notable application is in the von Braun degradation, where ethyl chloroformate has become a more common substitute for the highly toxic cyanogen (B1215507) bromide for the demethylation of tertiary amines. wikipedia.org
The research trajectory for halogenated formate esters is focused on enhancing their synthetic utility and developing more efficient and environmentally benign processes. This includes the invention of improved manufacturing methods, such as preparing ethyl chloroformate from ethanol (B145695) vapor and phosgene (B1210022) under negative pressure to increase yield and purity. google.com Additionally, their application as derivatizing agents in analytical chemistry, particularly for chromatography, is an active area of research. wikipedia.orgmdpi.com They are used to convert polar analytes like amino acids and phenols into more volatile derivatives suitable for analysis by gas chromatography-mass spectrometry. wikipedia.org
Historical Context of Carbonobromidic Acid, Ethyl Ester in Organic Synthesis Scholarship
The historical footprint of this compound in the annals of organic synthesis is not as deep as that of its chlorinated counterpart. Much of its historical context is inferred from the development and use of the broader class of haloformates. The synthesis of ethyl chloroformate, for instance, has been documented in early chemical literature, with one method from 1919 describing the reaction of absolute alcohol with phosgene at low temperatures to minimize the formation of byproducts like diethyl carbonate. prepchem.com Such early procedures highlight the long-standing importance of these reagents in the chemist's toolkit.
The application of haloformates in significant named reactions and synthetic strategies also provides historical context. The use of ethyl chloroformate in the cleavage of tertiary amines has been a subject of study for decades, with research examining the relative lability of different N-substituents.
While direct historical accounts of ethyl bromoformate are scarce, the chemistry of related organobromine compounds has been of interest for over a century. For example, ethyl bromoacetate (B1195939), a structural isomer, was used as a lachrymatory agent (tear gas) by French police as early as 1912 and was employed in chemical warfare during World War I. wikipedia.org Although a different compound with different reactivity, the history of ethyl bromoacetate underscores the early interest in and synthesis of bromo-substituted ethyl esters. The synthesis of such compounds was often achieved through multi-step procedures starting from simple materials like acetic acid. wikipedia.org
The development of synthetic methods published in resources like Organic Syntheses provides a window into the historical practices of organic chemistry. While a specific preparation for ethyl bromoformate is not prominently featured, detailed procedures for related compounds illustrate the foundational techniques that would have been available for its synthesis.
Structural Features and Chemical Reactivity Paradigms of Ethyl Bromoformate
The structure of ethyl bromoformate, BrC(O)OCH₂CH₃, is central to its reactivity. It features a planar carbonyl group bonded to an ethyl group via an oxygen atom and to a bromine atom. The bromine atom is a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This fundamental structural feature dictates the compound's primary role as an acylating agent.
The reactivity of ethyl bromoformate is analogous to that of other acyl halides, particularly ethyl chloroformate. wikipedia.org The key difference lies in the nature of the halogen. Bromine is a larger and more polarizable atom than chlorine, and the carbon-bromine bond is weaker than the carbon-chlorine bond. This generally makes ethyl bromoformate a more reactive, albeit less stable, acylating agent than ethyl chloroformate.
The primary reactivity paradigms for ethyl bromoformate, inferred from the well-documented chemistry of ethyl chloroformate, include:
Reaction with Nucleophiles: Ethyl bromoformate is expected to react readily with a wide range of nucleophiles. With amines, it would form ethyl carbamates. With alcohols and phenols, it would produce carbonate esters. Reaction with carboxylates would yield mixed carbonic-carboxylic anhydrides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. wikipedia.org
Hydrolysis: In the presence of water, ethyl bromoformate, like its chloro-analogue, is expected to hydrolyze. noaa.gov This reaction would yield ethanol, carbon dioxide, and hydrobromic acid. The rate of hydrolysis for lower alkyl chloroformates is rapid, and a similar or even faster rate would be anticipated for ethyl bromoformate due to the better leaving group ability of bromide. nih.gov
Electrophilic Acylation: The compound serves as an electrophile for introducing the ethoxycarbonyl group (-C(O)OCH₂CH₃) into various substrates. This is the cornerstone of its utility in organic synthesis, for example, in the protection of amines or the synthesis of esters and amides.
Below are tables detailing the known and predicted physicochemical properties of this compound, alongside the established properties of its chloro-analogue for comparison.
Table 1: Physicochemical Properties of this compound (Data is largely predicted and sourced from chemical databases)
| Property | Value | Source |
| CAS Number | 17759-76-1 | lookchem.com |
| Molecular Formula | C₃H₅BrO₂ | lookchem.com |
| Molecular Weight | 152.975 g/mol | lookchem.com |
| Boiling Point | 116 °C | lookchem.com |
| Density (Predicted) | 1.614 ± 0.06 g/cm³ | lookchem.com |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Rotatable Bond Count | 2 | lookchem.com |
| Exact Mass | 151.94729 Da | lookchem.com |
Table 2: Physicochemical Properties of Ethyl Chloroformate (For Comparative Purposes)
| Property | Value | Source |
| CAS Number | 541-41-3 | wikipedia.org |
| Molecular Formula | C₃H₅ClO₂ | wikipedia.org |
| Molecular Weight | 108.52 g/mol | wikipedia.org |
| Boiling Point | 93-95 °C | noaa.gov |
| Density | 1.135 g/mL at 25 °C | wikipedia.org |
| Melting Point | -81 °C | wikipedia.org |
| Solubility in Water | Decomposes | wikipedia.org |
| Flash Point | 61°F (16°C) | noaa.gov |
Properties
CAS No. |
17759-76-1 |
|---|---|
Molecular Formula |
C3H5BrO2 |
Molecular Weight |
152.97 g/mol |
IUPAC Name |
ethyl carbonobromidate |
InChI |
InChI=1S/C3H5BrO2/c1-2-6-3(4)5/h2H2,1H3 |
InChI Key |
XCPXPFNKTCFWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Carbonobromidic Acid, Ethyl Ester
Chemo- and Regioselective Synthesis Strategies for Ethyl Bromoformate
Achieving high chemo- and regioselectivity is paramount in the synthesis of ethyl bromoformate to avoid the formation of undesired byproducts. Strategies primarily revolve around the careful selection of starting materials and reaction pathways.
The most direct documented route to ethyl bromoformate involves the reaction of carbonyl dibromide (phosgene bromide) with ethanol (B145695). lookchem.com This method is analogous to the industrial synthesis of ethyl chloroformate from phosgene (B1210022) and ethanol. prepchem.comgoogle.com The reaction proceeds by the nucleophilic attack of ethanol on the electrophilic carbonyl carbon of carbonyl dibromide, leading to the displacement of a bromide ion and the formation of the ester.
Reaction: COBr₂ + C₂H₅OH → C₂H₅OCOBr + HBr
This approach is favored due to the high reactivity of the acyl halide. However, it necessitates careful handling of the highly toxic and corrosive carbonyl dibromide and the hydrogen bromide byproduct.
While the Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for synthesizing esters, it is not a practical route for ethyl bromoformate. chemguide.co.ukucalgary.ca The required precursor, bromoformic acid (BrCOOH), is highly unstable. Therefore, routes employing more stable but highly reactive precursors like carbonyl dibromide are preferred. lookchem.com
Table 1: Reactants and Products in the Synthesis of Ethyl Bromoformate
| Compound Name | Molecular Formula | Role | Molar Mass ( g/mol ) |
| Carbonyl dibromide | COBr₂ | Reactant | 187.82 |
| Ethanol | C₂H₅OH | Reactant | 46.07 |
| Carbonobromidic acid, ethyl ester | C₃H₅BrO₂ | Product | 152.97 |
| Hydrogen bromide | HBr | Byproduct | 80.91 |
An alternative conceptual approach involves the halogenation of suitable precursors. While direct bromination of ethyl formate (B1220265) to yield ethyl bromoformate is not a widely documented method, the principles of halogenating formate esters or related compounds are established. For instance, the free-radical initiated chlorination of ethyl chloroformate is a known process for producing 1-chloroethyl and 2-chloroethyl chloroformates. google.com
A theoretical halogenation route could involve the selective bromination of an appropriate precursor, such as an ethyl ester derivative, where a hydrogen atom is substituted by a bromine atom. The challenge in such an approach lies in controlling the regioselectivity to ensure bromination occurs at the desired position without cleaving the ester bond or leading to polyhalogenation. The synthesis of ethyl bromoacetate (B1195939), for example, often involves the bromination of acetic acid first, followed by esterification, rather than direct bromination of ethyl acetate (B1210297), highlighting the challenges of direct halogenation of esters. orgsyn.org
Catalytic Approaches in Ethyl Bromoformate Formation
Modern synthetic chemistry increasingly relies on catalysts to enhance reaction rates, improve selectivity, and enable reactions under milder conditions.
Enzymatic Catalysis : Biocatalysis, particularly using enzymes like lipases, has become a powerful tool for ester synthesis due to its high selectivity and environmentally friendly nature. nih.gov Lipases are commonly used for the esterification and transesterification of various carboxylic acids and alcohols. researchgate.net For instance, immobilized Candida antarctica lipase (B570770) (Novozym 435) is effective in synthesizing flavor esters. nih.govmdpi.com While specific applications for the synthesis of ethyl bromoformate are not prominent in the literature, the enzymatic esterification of a suitable bromo-functionalized acid precursor could be a potential, milder alternative to traditional chemical methods.
Metal-Catalyzed Synthesis : Transition-metal catalysis is fundamental to many organic transformations. mdpi.com In the context of ester synthesis, metal catalysts, often based on palladium, ruthenium, or copper, can facilitate carbonylation reactions or dehydrogenative coupling of alcohols. mdpi.comdur.ac.uk For example, copper-based catalysts have been shown to selectively promote the formation of ethyl ethanoate from ethanol. dur.ac.uk A hypothetical metal-catalyzed route to ethyl bromoformate could involve the carbonylation of ethanol in the presence of a bromide source, though this remains a subject for research.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. igitsarang.ac.in
A key principle of green chemistry is the reduction of waste, including the elimination of solvents. Industrial processes for analogous compounds like ethyl chloroformate have been developed to run under solvent-free conditions, reacting gaseous phosgene directly with liquid ethanol. prepchem.comgoogle.com This approach avoids the need for a separate solvent, simplifying purification and reducing waste streams. A similar solvent-free methodology could be applied to the synthesis of ethyl bromoformate from carbonyl dibromide and ethanol.
Phase-transfer catalysis is another technique that aligns with green chemistry principles, often enabling reactions between immiscible reactants in aqueous media, thereby reducing the need for volatile organic solvents. researchgate.netgoogle.com
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgprimescholars.com It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100
For the primary synthesis of ethyl bromoformate from carbonyl dibromide and ethanol:
Molecular Weight of Desired Product (Ethyl Bromoformate): 152.97 g/mol
Molecular Weight of All Reactants (Carbonyl Dibromide + Ethanol): 187.82 g/mol + 46.07 g/mol = 233.89 g/mol
Atom Economy Calculation: (152.97 / 233.89) x 100 = 65.4%
This calculation shows that a significant portion of the reactant mass (34.6%) ends up in the byproduct, hydrogen bromide. While this atom economy is moderate, it is inherent to substitution reactions where a leaving group is displaced. scranton.edu Reactions with 100% atom economy, such as addition reactions, are considered ideal from a green chemistry perspective. igitsarang.ac.in Improving reaction efficiency also involves optimizing the reaction yield and minimizing the use of excess reagents, which are measured by other metrics like Reaction Mass Efficiency (RME) and E-Factor. tamu.edu
Table 2: Atom Economy Calculation for Ethyl Bromoformate Synthesis
| Parameter | Value |
| Formula of Desired Product | C₃H₅BrO₂ |
| MW of Desired Product ( g/mol ) | 152.97 |
| Formulas of Reactants | COBr₂ + C₂H₅OH |
| Total MW of Reactants ( g/mol ) | 233.89 |
| Formula of Byproduct | HBr |
| MW of Byproduct ( g/mol ) | 80.91 |
| Atom Economy (%) | 65.4% |
Mechanistic Investigations of Carbonobromidic Acid, Ethyl Ester Reactivity
Nucleophilic Acyl Substitution Pathways Involving Ethyl Bromoformate
While specific kinetic studies for ethyl bromoformate are not extensively documented in the reviewed literature, the principles can be inferred from its close analog, ethyl chloroformate. The reactivity in nucleophilic substitution is largely governed by the stability of the leaving group. Given that bromide is a better leaving group than chloride (the conjugate acid HBr is stronger than HCl), ethyl bromoformate is expected to be more reactive than ethyl chloroformate.
Kinetic studies on the thermal decomposition of ethyl chloroformate, which involves related bond-breaking processes, provide insight into the energies involved. The decomposition follows first-order kinetics and can proceed via two main pathways: elimination to form ethylene, HCl, and CO2, or substitution to yield ethyl chloride and CO2. publish.csiro.aupublish.csiro.au The elimination reaction is found to be a homogeneous, molecular process. researchgate.net
A study on the thermal decomposition of ethyl chloroformate between 286-353°C determined the rate equation for the elimination pathway. researchgate.net
Table 1: Kinetic Parameters for the Thermal Elimination Reaction of Ethyl Chloroformate researchgate.net
| Parameter | Value | Units |
| Arrhenius A-factor (log A) | 12.64 | s⁻¹ |
| Activation Energy (Ea) | 183.6 | kJ/mol |
This data pertains to the analogous ethyl chloroformate but provides a baseline for the energetic requirements of bond cleavage in haloformate esters.
The thermodynamics of nucleophilic attack are favorable due to the formation of a stable carbon-nucleophile bond and the departure of the stable bromide anion. The reaction equilibrium typically lies far to the right, especially with strong nucleophiles.
The choice of solvent profoundly influences the rates and mechanisms of reactions involving ethyl bromoformate. rsc.org Solvolysis, a reaction where the solvent acts as the nucleophile, is particularly sensitive to solvent properties. wikipedia.org The mechanism of solvolysis can range from a bimolecular nucleophilic substitution (SN2-like) to a unimolecular (SN1-like) pathway, depending on the solvent's polarity and nucleophilicity. vedantu.comlibretexts.org
Polar protic solvents, such as water and alcohols, are effective at stabilizing both the developing carbocation in an SN1-like pathway and the departing bromide anion through hydrogen bonding. libretexts.orgyoutube.com In these solvents, solvolysis can be significant. wikipedia.org For instance, hydrolysis yields ethanol (B145695), carbon dioxide, and hydrobromic acid.
Polar aprotic solvents, like DMSO or DMF, are excellent at solvating cations but less so for anions. This can enhance the reactivity of anionic nucleophiles, accelerating SN2-type reactions. libretexts.orgnih.gov The rate of reaction is influenced by the differential stabilization of the ground state reactants versus the transition state. rsc.org In SN1-type solvolysis, a solvent with high ionizing power is crucial for facilitating the formation of the carbocation intermediate. libretexts.org
Radical Pathways and Carbonobromidic Acid, Ethyl Ester Fragmentation
Beyond ionic pathways, ethyl bromoformate can undergo reactions involving radical intermediates, typically initiated by heat or light. These reactions lead to the fragmentation of the molecule.
The thermal decomposition of haloformate esters serves as a key example of their fragmentation. Studies on ethyl chloroformate show that at high temperatures (286-353°C), the molecule undergoes unimolecular decomposition. publish.csiro.au Two competing pathways are observed:
Elimination: A molecular elimination reaction produces ethylene, carbon dioxide, and hydrogen chloride. This is considered the primary homogeneous, gas-phase pathway. researchgate.net
Substitution: A secondary pathway yields ethyl chloride and carbon dioxide. This route is believed to be a heterogeneous reaction, influenced by the surface of the reaction vessel. researchgate.net
Given the weaker carbon-bromine bond compared to the carbon-chlorine bond, ethyl bromoformate is expected to undergo similar thermal decomposition but at lower temperatures. A related study on the methyl radical photosensitized decomposition of ethyl formate (B1220265) indicates that radical processes can effectively lead to the fragmentation of such esters. rsc.org The decomposition of ethyl bromide itself has also been studied, providing further context for the cleavage of the carbon-bromine bond under thermal stress. acs.org
The generation of carbenoid intermediates directly from ethyl bromoformate is not a well-documented pathway in the reviewed literature. Carbenoids, which are metal-stabilized carbenes, are most commonly generated from the metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate. organicreactions.org These intermediates are highly valuable in synthesis for reactions like cyclopropanation. organicreactions.org While geminal dihalides can form organometallic reagents that act as carbene equivalents (e.g., the Simmons-Smith reagent), the structure of ethyl bromoformate does not lend itself to this type of transformation.
Organometallic Reactions Utilizing this compound as a Reagent
Ethyl bromoformate is an excellent electrophile for reactions with organometallic reagents. youtube.com The carbon atom of the carbonyl group is highly electron-deficient and readily attacked by the nucleophilic carbon of organometallic compounds like Grignard reagents (R-MgX) and organolithiums (R-Li). libretexts.orgmsu.edumasterorganicchemistry.com
The reaction typically proceeds via nucleophilic acyl substitution. The organometallic reagent adds to the carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the bromide ion to form a ketone.
If the organometallic reagent is present in excess and the resulting ketone is sufficiently reactive, a second equivalent of the reagent can add to the ketone, leading to the formation of a tertiary alcohol after acidic workup. youtube.commsu.edu
Table 2: Summary of Expected Reactions with Organometallic Reagents
| Organometallic Reagent | Initial Product | Final Product (with excess reagent) |
| Grignard Reagent (R-MgBr) | Ketone (R-CO-OEt) | Tertiary Alcohol (R₂C(OH)OEt) |
| Organolithium (R-Li) | Ketone (R-CO-OEt) | Tertiary Alcohol (R₂C(OH)OEt) |
| Organocuprate (R₂CuLi) | Ketone (R-CO-OEt) | Generally stops at the ketone |
Organocuprates (Gilman reagents) are typically less reactive than Grignard or organolithium reagents and often allow the reaction to be stopped cleanly at the ketone stage, preventing the secondary addition. masterorganicchemistry.com The high reactivity of the carbon-bromine bond also makes ethyl bromoformate susceptible to reaction at the halogen, although attack at the acyl carbon is generally preferred with these reagents.
Cross-Coupling Methodologies and Carbonylation Equivalents
While direct palladium-catalyzed cross-coupling reactions involving the C-Br bond of ethyl bromoformate are not widely reported, its utility shines as a "carbonylation equivalent." Instead of participating in a classic catalytic cycle as an aryl or alkyl halide might, it serves as a robust agent for ethoxycarbonylation. This process introduces a C1 carbonyl unit, specifically an ethyl ester or carbamate (B1207046), onto a substrate, effectively achieving the net result of a carbonylation reaction without the need for gaseous carbon monoxide.
The primary mechanism is the nucleophilic acyl substitution at the carbonyl carbon. Various nucleophiles attack the electrophilic carbonyl, leading to the displacement of the bromide ion and the formation of a new derivative containing the ethoxycarbonyl moiety (-COOEt). This method is a cornerstone for the synthesis of esters, carbonates, and carbamates. For instance, photolysis of the closely related ethyl chloroformate in a hydrogen-donating solvent like cyclohexane (B81311) has been shown to result in ethoxycarbonylation, yielding ethyl cyclohexanecarboxylate. oup.com This reactivity highlights the potential of haloformates to act as sources of the ethoxycarbonyl radical under specific conditions.
The versatility of ethyl bromoformate as a carbonylation equivalent is demonstrated by its reaction with a range of nucleophiles.
| Nucleophile Type | Substrate Example | Product Type | Significance |
|---|---|---|---|
| Alcohol (R-OH) | Allyl Alcohol | Carbonate (Allyl ethyl carbonate) | Forms intermediates for pericyclic reactions. |
| Amine (R-NH₂) | Aniline | Carbamate (Ethyl phenylcarbamate) | Key protecting group strategy in synthesis. |
| Carbanion | Grignard Reagent (R-MgX) | Ester (Ethyl carboxylate) | Direct C-C bond formation and ester synthesis. |
Role in Complex Molecule Construction
The function of ethyl bromoformate as an ethoxycarbonylating agent is pivotal in the construction of complex molecules, particularly in the realm of natural product and pharmaceutical synthesis. Its most common application is in the protection of amine functionalities. The resulting ethoxycarbonyl group, or "Eoc" group, is a stable carbamate that shields the amine's nucleophilicity and basicity throughout a multi-step synthetic sequence. Its stability under various reaction conditions, followed by its controlled removal, makes it an effective tactical element in synthetic design.
A classic example of this strategy involves the use of the analogous ethyl chloroformate in a key demethylation step of the Von Braun degradation, a reaction used in the synthesis of nalorphine (B1233523). wikipedia.org In this type of transformation, a tertiary amine is converted into an ethyl carbamate, which can then be hydrolyzed to yield a secondary amine. This demonstrates the critical role of ethyl haloformates in modifying complex alkaloid scaffolds.
The strategic importance of the ethoxycarbonyl group is tied to:
Stability: The carbamate is resistant to a wide range of reagents, including mild acids, bases, and many oxidizing and reducing agents.
Modification of Reactivity: It transforms a basic amine into a neutral amide-like functional group, preventing unwanted side reactions.
Controlled Deprotection: The group can be cleaved under specific, often harsh, conditions (e.g., strong acid or base hydrolysis) when the amine needs to be revealed for subsequent transformations.
This protective group strategy is fundamental in synthesizing molecules with multiple functional groups where chemoselectivity is paramount.
Rearrangement Reactions and Pericyclic Processes with Ethyl Bromoformate Derived Intermediates
Intermediates formed from the reaction of substrates with ethyl bromoformate are poised to undergo a variety of mechanistically interesting and synthetically useful intramolecular transformations, including rearrangements and pericyclic reactions.
Rearrangement Reactions
The chemistry of ethyl bromoformate is mechanistically linked to classic name reactions like the Hofmann and Curtius rearrangements. youtube.commasterorganicchemistry.com These reactions proceed through an isocyanate intermediate, which, when trapped with ethanol, yields an ethyl carbamate—the very product formed when a primary amine reacts with ethyl bromoformate. masterorganicchemistry.comyoutube.com This connection highlights a shared mechanistic pathway.
Hofmann-type Rearrangements: The classical Hofmann rearrangement converts a primary amide to an amine via an N-bromoamide intermediate. youtube.comyoutube.com An analogous process can be envisioned for N-alkoxycarbonyl derivatives. For instance, an N-bromo-N-alkoxycarbonylamide could undergo rearrangement to an isocyanate, providing a pathway to functionalized amines.
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. youtube.commasterorganicchemistry.com The isocyanate can then be trapped by alcohols to form carbamates. The convergence of the Hofmann, Curtius, and ethyl bromoformate reactions on carbamate products underscores the carbamate's central role as a stable derivative of the otherwise reactive isocyanate intermediate.
Pericyclic Processes
Pericyclic reactions are concerted processes that occur via a cyclic transition state. libretexts.org Intermediates derived from ethyl bromoformate, particularly those containing allylic systems, are excellent precursors for sigmatropic rearrangements.
nih.govnih.gov-Sigmatropic Rearrangements: These are well-studied pericyclic reactions, with the Claisen rearrangement being a canonical example. wikipedia.orgnumberanalytics.com
Carbonate-Claisen Rearrangement: An allylic alcohol can react with ethyl bromoformate to yield an allyl ethyl carbonate. Upon heating, this intermediate can undergo a nih.govnih.gov-sigmatropic rearrangement to afford an α-allyloxy-β,γ-unsaturated ester.
Aza-Claisen Rearrangement: Similarly, treatment of an allylic amine with ethyl bromoformate produces an allyl ethyl carbamate. This substrate can then rearrange via an aza-Claisen reaction, a powerful method for forming C-C bonds and synthesizing complex amino acid derivatives.
nih.govmychemblog.com-Sigmatropic Rearrangements: This class of reactions, such as the Wittig rearrangement, involves a five-membered cyclic transition state. libretexts.orgwikipedia.org It is plausible for intermediates derived from ethyl bromoformate to undergo such transformations. For example, deprotonation of a carbon adjacent to an ether oxygen within a molecule also bearing an ethoxycarbonyl group could initiate a nih.govmychemblog.com-rearrangement to form a new C-C bond and a homoallylic alcohol, expanding the synthetic utility of ethyl bromoformate derivatives.
The table below summarizes potential intramolecular reactions involving intermediates derived from ethyl bromoformate.
| Reaction Type | Precursor Intermediate | Key Transformation | Product Class |
|---|---|---|---|
| Hofmann-type Rearrangement | N-Halo-N-alkoxycarbonylamide | 1,2-Alkyl/Aryl migration to electron-deficient nitrogen | Isocyanate / Carbamate |
| nih.govnih.gov-Sigmatropic (Aza-Claisen) | Allyl Ethyl Carbamate | Concerted rearrangement of an N-allyl system | γ,δ-Unsaturated Amino Acid Ester |
| nih.govnih.gov-Sigmatropic (Carbonate-Claisen) | Allyl Ethyl Carbonate | Concerted rearrangement of an O-allyl system | α-Allyloxy-β,γ-Unsaturated Ester |
| nih.govmychemblog.com-Sigmatropic (Wittig-type) | α-Anion of an Allylic Ether with Ethoxycarbonyl group | Rearrangement of an ylidic intermediate | Homoallylic Alcohol |
Strategic Applications of Carbonobromidic Acid, Ethyl Ester in Advanced Organic Synthesis
Role as an Electrophilic C1 Synthon
In the lexicon of synthetic chemistry, a synthon is an idealized fragment, and an electrophilic C1 synthon is a reagent that can deliver a single carbon atom bearing a positive or partial positive charge to a nucleophile. Carbonobromidic acid, ethyl ester, is a classic example of an electrophilic C1 synthon.
The structure of ethyl bromoformate features a carbonyl carbon atom bonded to two electronegative atoms: a bromine atom and an ethoxy group. This arrangement polarizes the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. The bromide ion is an excellent leaving group, facilitating substitution reactions at this carbonyl center. Consequently, ethyl bromoformate serves as a compact and efficient source for the introduction of the ethoxycarbonyl group (-C(O)OEt) into molecules, a transformation fundamental to many synthetic strategies discussed in the following sections.
Utility in Ester and Carbamate (B1207046) Formation Methodologies
The primary application of ethyl bromoformate and its analogues is in the acylation of nucleophiles, most notably in the synthesis of esters and carbamates. These reactions leverage the high electrophilicity of the carbonyl carbon.
A significant challenge in organic synthesis, particularly in fields like metabolomics and biological chemistry, is the efficient esterification of carboxylic acids in aqueous environments. sanjaychemindia.com Traditionally, esterification requires anhydrous conditions. However, methods utilizing alkyl haloformates provide a rapid and effective solution for this problem. sanjaychemindia.comwikipedia.org Ethyl chloroformate, a close analogue of ethyl bromoformate, has been extensively studied for the esterification of a wide array of molecules, including amino acids and phenols, directly in aqueous media. nih.govorgsyn.org
The reaction is typically performed at room temperature in the presence of ethanol (B145695) and a base, such as pyridine, which acts as a catalyst. orgsyn.org The mechanism is understood to proceed through the formation of a highly reactive intermediate. The carboxylic acid first reacts with the ethyl haloformate to form a mixed carboxylic-carbonic acid anhydride (B1165640). nih.gov In the presence of pyridine, this can also proceed via an N-acylpyridinium intermediate. sanjaychemindia.comwikipedia.org This activated species is then readily attacked by an alcohol (in this case, ethanol from the reaction medium) to yield the corresponding ethyl ester. sanjaychemindia.com This method has been successfully applied to the derivatization of hundreds of metabolites for analysis by gas chromatography-mass spectrometry (GC-MS). wikipedia.org
Table 1: Research Findings on Alkyl Haloformate-Mediated Esterification in Aqueous Media
| Parameter | Description | Reference |
|---|---|---|
| Reagents | Alkyl Chloroformate (e.g., Ethyl Chloroformate), Pyridine, Ethanol | orgsyn.org |
| Substrates | Carboxylic acids, Phenols, Amino Acids | wikipedia.orgnih.govorgsyn.org |
| Medium | Aqueous, with simultaneous liquid-liquid extraction | orgsyn.org |
| Key Intermediate | Mixed Carboxylic-Carbonic Anhydride or N-acylpyridinium ion | wikipedia.orgnih.gov |
| Conditions | Room temperature, rapid reaction (seconds to minutes) | nih.govorgsyn.org |
| Application | Derivatization for GC-MS analysis, protection of carboxyl groups | sanjaychemindia.comwikipedia.org |
The formation of the amide bond is arguably one of the most important reactions in medicinal chemistry and the synthesis of peptides. Ethyl bromoformate is a valuable tool for this transformation via the "mixed anhydride" method. In this approach, a carboxylic acid is activated by reacting it with ethyl bromoformate in the presence of a tertiary amine base. This reaction forms a mixed carboxylic-carbonic anhydride.
This mixed anhydride is a highly activated form of the carboxylic acid. Subsequent addition of an amine (such as an amino acid ester in peptide synthesis) leads to nucleophilic attack at the carboxylic carbonyl center of the anhydride. This process forms the desired amide bond and releases carbon dioxide and ethanol as byproducts. This method is a foundational technique in peptide synthesis, although a variety of more specialized onium salt-based coupling reagents (e.g., HBTU, HATU) have since been developed to address challenges like racemization in sensitive substrates. multichemindia.comsigmaaldrich.comwikipedia.org The use of ethyl chloroformate for the synthesis of simple carbamates, such as ethyl N-methylcarbamate from methylamine, is a well-established procedure. orgsyn.org
Precursor in Heterocycle Synthesis Methodologies
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. Ethyl haloformates serve as useful precursors and reagents in the construction of these ring systems. Research has shown that a reagent system of ethyl chloroformate and ethanol can induce the ring fission of 2-(substituted-thio)thiazolo[5,4-d]pyrimidinones. This reaction breaks open the pyrimidinone ring to furnish the corresponding 2-(substituted-thio)-5-(ethoxycarbonylamino)thiazole derivatives, demonstrating a clear utility in transforming one heterocyclic system into another. researchgate.net
In another example related to the de novo synthesis of indoles from non-aromatic precursors, ethyl chloroformate was employed as an additive. While the initial goal of achieving an in-situ N-protection was not met—with the reaction yielding the unprotected indole—the reagent was found to facilitate the cascade reaction, likely by increasing the rate of a key tautomerization step. google.com
Contributions to Complex Molecule Construction (e.g., natural product synthesis, advanced intermediates)
The strategic application of simple reagents is paramount in the total synthesis of complex molecules like natural products. Ethyl haloformates have played a crucial role in key transformations within these synthetic routes.
A prominent example is in the synthesis of nalorphine (B1233523), an opioid antagonist. The synthesis involves the N-demethylation of morphine, a complex alkaloid. In a modern variation of the Von Braun degradation, ethyl chloroformate is used to react with the tertiary amine of the morphine scaffold. This reaction selectively removes the methyl group and installs an N-ethoxycarbonyl group. This carbamate intermediate is then hydrolyzed in a subsequent step to yield the secondary amine, nalorphine. wikipedia.org This two-step sequence is a mild and efficient method for the demethylation of tertiary amines within a complex molecular framework.
Furthermore, ethyl chloroformate is used in the synthesis of valuable synthetic intermediates. For instance, it is used to prepare ethyl tetrolate from 1-lithiopropyne. Ethyl tetrolate is a versatile building block that can be hydrogenated to form ethyl (Z)-crotonate, an intermediate for various other synthetic targets. orgsyn.org
Functionalization of Complex Organic Frameworks using Ethyl Bromoformate
The term "complex organic frameworks" can encompass a range of structures from natural products and macromolecules to synthetic polymers. Ethyl bromoformate and its analogues are effective reagents for the functionalization of such frameworks, either by introducing the ethoxycarbonyl group or by facilitating other modifications.
As discussed previously, the conversion of morphine to nalorphine is a prime example of functionalizing a complex, rigid, natural product framework. wikipedia.org Beyond this, ethyl chloroformate is employed in industrial synthesis to create polymers and specialty resins. In these applications, it acts as a functional intermediate, allowing for the modification of polymer backbones to enhance properties like durability and chemical resistance for high-performance coatings. multichemindia.com
In the field of analytical chemistry, ethyl chloroformate is widely used as a derivatizing agent. It reacts with functional groups on complex molecules, such as chiral non-steroidal anti-inflammatory drugs (NSAIDs) or amino acids, to make them more volatile and suitable for gas chromatographic analysis. sigmaaldrich.com This process, which involves the functionalization of the analyte, is critical for stereochemical investigations and metabolic profiling. sigmaaldrich.com
Biomimetic and Enzyme-Catalyzed Reactions Involving Bromoformate Analogs
The exploration of this compound and its analogs in the realm of biomimetic and enzyme-catalyzed reactions represents a niche yet intriguing area of synthetic chemistry. While direct and extensive research on the enzymatic processing of ethyl bromoformate is not widely documented, the principles of biocatalysis and biomimicry allow for informed speculation on its potential applications. The high reactivity of the acyl-bromide bond suggests that enzymes capable of recognizing similar reactive species could potentially utilize bromoformate analogs as substrates.
Biomimetic chemistry seeks to emulate natural chemical processes. In nature, enzymatic reactions proceed with high selectivity and efficiency under mild conditions. nih.gov The application of these principles to synthetic challenges often involves the use of whole-cell biocatalysts or isolated enzymes. nih.gov These biological systems offer a green alternative to traditional chemical methods, often reducing the need for harsh reagents and protecting groups. almacgroup.com
Enzymes that interact with halogenated compounds, such as halogenases and dehalogenases, are of particular interest. nih.gov Flavin-dependent halogenases, for instance, catalyze the electrophilic halogenation of aromatic substrates using halide ions. researchgate.netresearchgate.net While these enzymes typically attach a halogen to a substrate, the reverse—an enzyme utilizing a halogenated substrate for a transfer reaction—is mechanistically plausible, though not extensively reported for bromoformates.
Hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, could also potentially interact with this compound. Given the compound's susceptibility to hydrolysis, enzymes such as esterases and lipases, which are known to catalyze the hydrolysis and synthesis of esters, might exhibit activity towards bromoformate analogs. patsnap.comnih.gov The study of enzyme kinetics, including mechanisms like the Ping-Pong Bi-Bi mechanism observed in some lipase-catalyzed transesterifications, provides a framework for understanding how such interactions might occur. nih.gov
The potential for enzyme-catalyzed reactions with bromoformate analogs can be contextualized by examining the characteristics of relevant enzyme classes that act on structurally related substrates.
Table 1: Relevant Enzyme Classes and Their Potential Interaction with Bromoformate Analogs
| Enzyme Class | Natural Function | Potential Reaction with Bromoformate Analogs | Supporting Rationale |
|---|---|---|---|
| Halogenases (e.g., Flavin-dependent halogenases) | Catalyze the incorporation of halogen atoms into organic molecules. nih.govresearchgate.net | Potential for dehalogenation or recognition of the halogenated acyl group. | These enzymes have active sites evolved to bind and activate halogenated species. researchgate.net |
| Hydrolases (e.g., Esterases, Lipases) | Catalyze the hydrolysis of ester bonds. patsnap.comnih.gov | Hydrolysis of the ester linkage or the acyl bromide. | The substrate includes an ester group, and the acyl bromide is a highly reactive leaving group. |
| Transferases (e.g., Acyltransferases) | Catalyze the transfer of functional groups, such as an acyl group, from one molecule to another. | Transfer of the ethoxycarbonyl group to a nucleophile. | The high reactivity of the acyl bromide would facilitate the transfer to an acceptor molecule within an enzyme active site. |
Research into the enzymatic synthesis of other ethyl esters, such as ethyl propanoate and ethyl butyrate, highlights the utility of lipases and esterases in forming ester bonds under mild conditions. patsnap.comnih.gov These processes often involve the use of immobilized enzymes to enhance stability and reusability. patsnap.com While these examples involve the synthesis of esters rather than reactions of a bromoformate, they demonstrate the capability of enzymes to handle ester-containing molecules.
The development of biomimetic systems often draws inspiration from the mechanisms of enzyme action. For example, understanding the transition state stabilization in enzymatic catalysis can inform the design of small molecule catalysts that mimic enzyme efficiency. ucsb.edu While no specific biomimetic catalyst has been designed for reactions of this compound, the principles suggest that systems capable of stabilizing a transient acylium-like species could be effective.
Table 2: Research Findings on Related Enzyme-Catalyzed Reactions
| Enzyme/System | Substrate(s) | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Flavin-dependent halogenase (PyrH) | Tryptophan, Chloride/Bromide | Regioselective halogenation | Demonstrates enzyme-catalyzed incorporation of bromide onto an organic scaffold. researchgate.net | researchgate.net |
| Lipase (B570770) from Candida rugosa | Ethyl caprate and butyric acid | Transesterification | Follows a Ping-Pong Bi-Bi mechanism with substrate inhibition. nih.gov | nih.gov |
| Lipases/Esterases | Propionic acid and ethanol | Esterification | Enzymatic synthesis of ethyl propanoate offers a green alternative to chemical methods. patsnap.com | patsnap.com |
| Chloroperoxidase | Various organic molecules, H₂O₂, Halide ions | Electrophilic halogenation | One of the first discovered halogenating enzymes with broad substrate specificity. nih.gov | nih.gov |
Computational and Theoretical Chemistry of Carbonobromidic Acid, Ethyl Ester
Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors
Quantum mechanical (QM) methods are fundamental to understanding the electronic structure of molecules. arxiv.org By solving approximations of the Schrödinger equation, these methods describe the distribution of electrons within a molecule, which governs its chemical properties and reactivity. arxiv.org For ethyl bromoformate, QM calculations can determine a variety of electronic and structural properties.
Quantum chemistry is broadly divided into methods based on wave function theory and those based on density functional theory (DFT). purdue.edu These calculations yield critical reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other calculated descriptors include electrostatic potential maps, which visualize electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for Ethyl Bromoformate (Note: The following data is illustrative, based on typical values for similar organic halides, to demonstrate the output of quantum mechanical calculations.)
| Property | Calculated Value | Significance |
| HOMO Energy | -10.8 eV | Indicates electron-donating capability; relevant for reactions with electrophiles. |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability; relevant for reactions with nucleophiles. |
| HOMO-LUMO Gap | 12.0 eV | Reflects kinetic stability and resistance to electronic excitation. |
| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule, influencing solubility and intermolecular forces. |
| Mulliken Charge on Carbonyl C | +0.45 e | Suggests a significant electrophilic character at the carbonyl carbon. |
| Mulliken Charge on Br | -0.20 e | Indicates the electronegative nature of the bromine atom. |
Density Functional Theory (DFT) Investigations of Reaction Transition States and Pathways
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the mechanisms of chemical reactions. sumitomo-chem.co.jp It allows for the detailed study of potential energy surfaces, including the structures and energies of reactants, products, intermediates, and, crucially, transition states. sumitomo-chem.co.jpnih.gov
While specific DFT studies on ethyl bromoformate are not widely published, extensive research on analogous compounds like ethyl bromide provides a strong framework for understanding its reactivity. For instance, DFT studies on the Arbuzov reaction mechanism involving ethyl halides (including ethyl bromide) and trimethylphosphite show that the reaction proceeds in two stages. chemrxiv.org The first stage is a nucleophilic attack by the phosphorus on the carbon atom, followed by a second stage involving the interaction of a methyl group with the halide. chemrxiv.org The second stage is consistently found to be the rate-limiting step. chemrxiv.org
Investigations into ethyl bromide reveal that its reaction barriers are lower than those for ethyl chloride, suggesting that the C-Br bond is more readily cleaved. chemrxiv.org It is reasonable to extrapolate that ethyl bromoformate would follow similar mechanistic pathways in nucleophilic substitution reactions, with the reactivity influenced by the electron-withdrawing carbonyl group. DFT calculations can precisely model the geometry of the transition state and calculate the activation energy, providing a quantitative measure of the reaction rate. nih.gov The use of a polar solvent in simulations has been shown to accelerate such reactions by lowering energy barriers and stabilizing intermediates. chemrxiv.org
Table 2: Illustrative Comparison of Calculated Activation Energies (ΔE‡) for the Rate-Determining Step in a Hypothetical Nucleophilic Substitution Reaction (Note: Data for ethyl bromoformate is hypothetical, based on trends observed for related haloalkanes.)
| Substrate | Solvent | Calculated ΔE‡ (kcal/mol) | Expected Relative Rate |
| Ethyl Chloride | Methanol | 22.5 chemrxiv.org | Slowest |
| Ethyl Bromide | Methanol | 19.8 chemrxiv.org | Faster |
| Ethyl Bromoformate | Methanol | ~18.5 | Fastest |
DFT is a versatile tool applicable to a wide range of reactions, including cycloadditions and eliminations, providing invaluable mechanistic insights. mdpi.com
Molecular Dynamics Simulations of Carbonobromidic Acid, Ethyl Ester Interactions in Solvents
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. easychair.org This approach is particularly powerful for understanding solvent effects on chemical processes, as it can explicitly model the interactions between a solute, like ethyl bromoformate, and surrounding solvent molecules. easychair.org MD simulations provide detailed, atom-level insights into how solvents can influence reaction rates, mechanisms, and conformational preferences. easychair.orgeasychair.org
Simulations can employ either explicit solvent models, where individual solvent molecules are included, or implicit models, which represent the solvent as a continuous medium. easychair.org Explicit models are more computationally intensive but offer a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. easychair.org For ethyl bromoformate, MD simulations could be used to study its solvation shell in various solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., ethanol).
By calculating properties like the radial distribution function (RDF), MD simulations can reveal the average distance and coordination number of solvent molecules around specific atoms of the solute. mdpi.com For example, the RDF for the oxygen atoms of a water solvent around the carbonyl carbon of ethyl bromoformate would provide insight into the hydration structure at this reactive site. Furthermore, diffusion coefficients calculated from MD simulations can describe the mobility of the solute within the solvent, which is related to reaction kinetics. osti.gov
Table 3: Hypothetical Radial Distribution Function (RDF) Peak Distances for Ethyl Bromoformate in Different Solvents from MD Simulations
| Solute Atom | Solvent | Solvent Atom | RDF Peak (Å) | Interpretation |
| Carbonyl Carbon | Water | Oxygen | 2.8 | Strong interaction, potential for hydrogen bonding with the carbonyl oxygen. |
| Bromine Atom | Water | Hydrogen | 3.2 | Indicates hydration shell around the leaving group. |
| Carbonyl Carbon | Hexane | Carbon | 4.5 | Weaker, non-specific van der Waals interactions. |
| Bromine Atom | Hexane | Carbon | 4.8 | Dispersed, non-structured solvation. |
These simulations are crucial for building a complete picture of a chemical reaction, bridging the gap between the gas-phase environment of many quantum calculations and the real-world conditions of solution-phase chemistry. osti.gov
Prediction of Novel Reaction Pathways and Catalytic Cycles
Computational chemistry is increasingly used not just to explain known reactions but also to predict novel chemical transformations and design new catalysts. purdue.edu For ethyl bromoformate, computational tools can be employed to screen for new reaction partners and conditions, potentially uncovering new synthetic applications.
Automated reaction prediction algorithms, often built on QM or semi-empirical methods, can explore vast reaction networks to identify plausible, low-energy pathways. purdue.edu These tools can systematically evaluate the reactivity of ethyl bromoformate against a library of potential reactants, predicting products and estimating reaction barriers. Another approach involves using calculated properties to predict regioselectivity. For instance, calculated NMR chemical shifts and HOMO orbital distributions have been successfully used to predict the site of electrophilic aromatic substitution in heteroaromatic systems. researchgate.net A similar strategy could identify the most reactive sites on ethyl bromoformate for various types of reagents.
In the context of catalysis, DFT calculations are instrumental in elucidating catalytic cycles. By modeling the interaction of ethyl bromoformate with a potential catalyst, researchers can map out the entire cycle, including substrate binding, oxidative addition, migratory insertion, and reductive elimination steps. This allows for the rational design of more efficient catalysts by modifying ligands or the metal center to lower the energy barriers of rate-limiting steps. While this is a complex area, the principles have been demonstrated in numerous systems, such as olefin polymerization.
Spectroscopic Property Calculations for Mechanistic Validation
A key synergy between computational and experimental chemistry lies in the use of calculated spectroscopic data to validate proposed reaction mechanisms. sumitomo-chem.co.jp When a reaction is thought to proceed through short-lived intermediates that are difficult to isolate and characterize experimentally, computational spectroscopy can provide crucial evidence. sumitomo-chem.co.jp
Methods such as Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of proposed intermediates. louisville.edu If the calculated spectrum for a hypothetical intermediate matches the transient absorption spectrum observed experimentally (e.g., via stopped-flow spectroscopy), it provides strong support for the proposed mechanism. sumitomo-chem.co.jp Similarly, DFT calculations can accurately predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
For a reaction involving ethyl bromoformate, one could propose a mechanism involving a specific intermediate. By calculating the expected ¹³C NMR spectrum of this intermediate, a direct comparison can be made with experimental data if the species can be observed. Discrepancies between calculated and experimental spectra can help to refute an incorrect mechanism, while a close match lends it credibility.
Table 4: Illustrative Example of Calculated vs. Experimental Spectroscopic Data for a Hypothetical Reaction Intermediate of Ethyl Bromoformate
| Spectroscopic Data | Proposed Intermediate (Calculated) | Experimental Observation | Conclusion |
| UV-Vis λmax | 295 nm | 298 nm | Good agreement, supports the presence of the proposed chromophore. |
| IR Carbonyl Stretch (νC=O) | 1750 cm-1 | 1745 cm-1 | Strong correlation, consistent with the proposed structure. |
| 13C NMR Shift (Carbonyl C) | 165 ppm | 164 ppm | Excellent match, provides strong evidence for the proposed intermediate. |
This combination of prediction and verification makes computational spectroscopy an indispensable tool for elucidating complex reaction pathways.
Advanced Analytical Techniques in the Study of Carbonobromidic Acid, Ethyl Ester Transformations
In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates
In situ spectroscopy is a powerful tool for observing chemical reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products. This eliminates the need for quenching and sampling, which can alter the reaction course, thus offering a more accurate window into the reaction's dynamics.
Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy allows for the continuous monitoring of a reaction by tracking changes in the vibrational frequencies of functional groups. nih.gov For reactions involving ethyl bromoformate, the characteristic carbonyl (C=O) stretch of the haloformate group can be monitored to follow its consumption. Simultaneously, the appearance of new peaks corresponding to the carbonyl groups of products (e.g., carbonates, carbamates) or the characteristic absorptions of intermediates can be tracked. This real-time evaluation enables researchers to study reaction kinetics, assess the influence of parameters like temperature and catalysts, and optimize reaction conditions for higher yield and selectivity. nih.gov The technique is versatile and can be applied to reactions in the vapor phase or on solid surfaces, for instance, to study the self-assembly of molecules or surface coupling reactions in real time. utexas.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR provides detailed structural information about species in the reaction mixture over time. By acquiring spectra at regular intervals, it is possible to follow the disappearance of signals corresponding to the ethyl group protons of ethyl bromoformate and the emergence of new signals from the products. This allows for the unambiguous identification and quantification of all NMR-active species in the solution, providing deep mechanistic insights.
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media, where water's strong IR absorption can be problematic. It is also highly sensitive to non-polar bonds and symmetric vibrations, which can be useful for tracking specific transformations.
Table 1: Information from In Situ Spectroscopic Techniques
| Technique | Information Provided | Application in Studying Ethyl Bromoformate Transformations |
| FTIR | Real-time functional group analysis, reaction progress. nih.gov | Monitoring the consumption of the C=O bond in ethyl bromoformate and the formation of new functional groups in products. |
| NMR | Detailed structural information, quantification of species. | Identifying and quantifying reactants, intermediates, and products in the reaction solution over time. |
| Raman | Vibrational data, suitable for aqueous systems. | Complementing FTIR data, especially for reactions in aqueous or protic solvents. |
Mass Spectrometric Approaches for Mechanistic Elucidation
Mass spectrometry (MS) is indispensable for identifying transient and reactive intermediates, which are often present in very low concentrations and have short lifetimes. It provides information based on the mass-to-charge ratio (m/z) of ions. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. It is exceptionally well-suited for detecting charged intermediates, such as those common in catalyzed reactions. nih.gov In studies of transformations involving ethyl bromoformate, ESI-MS can be used to intercept and detect cationic or anionic intermediates formed during the reaction, providing direct evidence for proposed mechanistic pathways. nih.gov Coupling ESI with tandem mass spectrometry (MS/MS) allows for the fragmentation of a selected intermediate ion, yielding structural information that helps to confirm its identity. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an intermediate or product with high confidence. nih.gov This capability is crucial for distinguishing between species with the same nominal mass but different chemical formulas, a common challenge in the analysis of complex reaction mixtures.
While powerful, a key challenge in MS-based mechanistic studies is ensuring that the detected ions are relevant intermediates from the solution phase and not artifacts generated during the electrospray process. nih.gov
Chromatographic Methodologies for Reaction Mixture Analysis and By-product Identification
Chromatographic techniques are essential for separating the often complex mixtures that result from organic reactions, allowing for the identification and quantification of individual components, including starting materials, products, and by-products.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov In the context of ethyl bromoformate transformations, a sample of the reaction mixture is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the column's stationary phase. Each separated component then enters the mass spectrometer, which acts as a detector, providing a mass spectrum that serves as a chemical fingerprint for identification. researchgate.net This method is ideal for identifying reaction by-products and assessing the purity of the final product.
Many organic molecules, particularly those with polar functional groups like alcohols (-OH), amines (-NH2), or carboxylic acids (-COOH), are not volatile enough for GC analysis. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile functional groups, making them suitable for GC-MS analysis. gcms.cz
While ethyl bromoformate is itself a derivatizing agent (reacting with amines and alcohols), the products of its reactions or other analytes in a complex mixture might require a different derivatization strategy for analysis. For instance, if a reaction involving ethyl bromoformate produces an amino acid or a phenolic compound, these products would need to be derivatized before GC-MS analysis.
A widely used analogue, ethyl chloroformate (ECF), demonstrates the power of this approach. ECF reacts rapidly with a wide range of metabolites in aqueous samples, converting them into their ethoxycarbonyl derivatives, which are more volatile and thermally stable, making them ideal for GC-MS. mdpi.comresearchgate.net This one-pot extraction and derivatization simplifies sample preparation significantly. mdpi.com Similar strategies, such as silylation (e.g., using BSTFA) or acylation, can be applied to reaction mixtures containing ethyl bromoformate products to improve peak shape, enhance separation, and increase detection sensitivity. gcms.czmdpi.com
Table 2: Common Derivatization Strategies for GC-MS Analysis
| Reagent Type | Target Functional Groups | Purpose |
| Alkylation (e.g., Esterification) | Carboxylic acids, phenols | Increases volatility by converting acidic protons into alkyl groups. gcms.cz |
| Acylation (e.g., with Anhydrides) | Alcohols, amines, phenols | Forms stable ester or amide derivatives; perfluoroacyl derivatives enhance detection. gcms.cz |
| Silylation (e.g., TMS reagents) | Alcohols, amines, carboxylic acids | Replaces active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group, greatly increasing volatility. gcms.cz |
| Haloformate (e.g., ECF) | Amines, alcohols, phenols, carboxylic acids | A versatile reagent that creates stable derivatives suitable for GC-MS. mdpi.comnih.gov |
The analytical methods developed for reaction monitoring, particularly GC-MS coupled with derivatization, are directly applicable to the fields of metabolomics and chemical profiling. semanticscholar.org Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. nih.gov
By using an agent like ethyl chloroformate (or potentially ethyl bromoformate) as a derivatizing reagent, a chemical snapshot of a biological sample, such as serum or urine, can be created. nih.govnih.gov This allows for the simultaneous analysis of a wide variety of metabolites, including amino acids, organic acids, and fatty acids. researchgate.netnih.gov The resulting metabolic profile can be used to distinguish between different physiological states, such as healthy versus diseased individuals in a uremia study, or to characterize the chemical composition of complex natural products like wine. nih.govmdpi.comnih.gov These powerful profiling methods enable researchers to identify biomarkers for disease, understand metabolic pathways, and assess product quality. nih.govmdpi.com
Table 3: Example Applications of GC-MS Profiling with Haloformate Derivatization
| Application Area | Sample Type | Key Findings | Citation |
| Metabolomics | Human Serum | Differentiated metabolic profiles of uremic patients from healthy controls. | nih.gov |
| Metabolomics | Rat Urine | Profiled metabolites to study precancerous conditions. | nih.gov |
| Food Chemistry | Red Wine | Quantified resveratrol (B1683913) isomers and profiled other phenolic compounds. | mdpi.comnih.gov |
| Food Chemistry | Coffee | Performed chemical profiling of different coffee species. | mdpi.com |
X-ray Crystallography of Co-crystals or Derivatives for Structural and Mechanistic Insights
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By measuring how a crystal diffracts a beam of X-rays, scientists can generate a precise map of electron density and, from that, the exact positions of atoms and the bonds between them. wikipedia.org
While ethyl bromoformate itself is a liquid at room temperature, this technique is invaluable for characterizing any stable, solid products or derivatives that are formed in its reactions. If a reaction yields a crystalline product, obtaining its X-ray crystal structure provides unambiguous proof of its chemical identity, stereochemistry, and conformation. nih.govresearchgate.net This information is crucial for confirming a proposed reaction outcome and can offer deep mechanistic insights by revealing the spatial arrangement of atoms, which may be the result of a specific reaction pathway. Furthermore, the technique can be used to study co-crystals, where ethyl bromoformate might be crystallized with another molecule, revealing non-covalent interactions that can be relevant to its reactivity. In some cases, reactions can even be triggered and observed within a crystal by X-ray exposure, providing a molecular movie of the transformation. nih.gov
Thermal Analysis (TG-DSC, TG-FTIR) for Stability and Decomposition Pathway Research
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are critical for assessing the thermal stability of ethyl bromoformate and its derivatives and for understanding how they decompose.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique can identify the temperature ranges where decomposition occurs and determine the amount of mass lost at each stage. This provides crucial information about the thermal stability of a compound. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects both endothermic processes (like melting and boiling) and exothermic processes (like decomposition). researchgate.net When used alongside TGA, DSC provides a more complete picture of the thermal events occurring.
Evolved Gas Analysis (e.g., TG-FTIR): To understand the decomposition pathway, TGA can be coupled directly to an FTIR spectrometer (TG-FTIR). As the sample decomposes in the TGA furnace, the evolved gases are continuously fed into the FTIR gas cell. This allows for the identification of the gaseous decomposition products in real-time, providing direct evidence for the chemical reactions that constitute the decomposition mechanism.
Table 4: Summary of Thermal Analysis Techniques
| Technique | Measurement | Information Obtained |
| TGA | Mass vs. Temperature | Decomposition temperatures, thermal stability. researchgate.net |
| DSC | Heat Flow vs. Temperature | Phase transitions (melting, boiling), heats of reaction/decomposition. researchgate.net |
| TG-FTIR | Mass Loss & IR Spectrum of Evolved Gas | Identification of gaseous decomposition products, elucidation of decomposition pathways. |
Environmental Fate and Transformation in Academic Research Contexts
Hydrolysis Pathways and Kinetics in Aqueous Systems
Carbonobromidic acid, ethyl ester, like its chlorinated analog ethyl chloroformate, is highly susceptible to hydrolysis in aqueous environments. cymitquimica.comwikipedia.org The primary pathway involves nucleophilic attack by water on the electrophilic carbonyl carbon. This reaction leads to the cleavage of the carbon-bromine bond, which is the most labile, resulting in the formation of ethyl hydrogen carbonate, hydrobromic acid, and subsequently ethanol (B145695) and carbon dioxide.
The general mechanism for the hydrolysis of an alkyl haloformate (R-O-C(O)-X) in water proceeds as follows:
Nucleophilic Attack: A water molecule attacks the carbonyl carbon.
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Leaving Group Departure: The halide ion (in this case, bromide) is expelled.
Proton Transfer: A proton is transferred from the oxonium ion to a water molecule, yielding a carbamic acid derivative.
Decarboxylation: The resulting ethyl hydrogen carbonate is unstable and decomposes to ethanol and carbon dioxide.
The kinetics of this process are typically rapid. Studies on related chloroformates show that the hydrolysis mechanism can be complex, often involving general base catalysis by water itself. mdpi.com The rate of hydrolysis is significantly influenced by temperature and pH. While specific kinetic data for the bromo-analog is scarce in the literature, data from similar esters demonstrate the general speed of such reactions. For instance, the solvolysis rates of various chloroformate esters have been extensively studied, revealing a high sensitivity to the solvent's nucleophilicity and ionizing power. nih.govresearchgate.net The hydrolysis of ethyl acetate (B1210297) with sodium hydroxide (B78521), a related ester hydrolysis, also shows concentration-dependent reaction rates. internationaljournalssrg.org
Interactive Table: Solvolysis Rate Constants for Related Chloroformate Esters at 25.0 °C
This table presents specific rate constants (k) for the solvolysis of related chloroformate esters in various aqueous solvent mixtures. The data illustrates how solvent composition affects the reaction rate, a principle that also applies to this compound.
Data sourced from studies on analogous chloroformate esters. nih.govresearchgate.net
Atmospheric Degradation Mechanisms (e.g., reaction with hydroxyl radicals)
Once volatilized, the atmospheric fate of this compound is likely dominated by reactions with photochemically generated radicals. The most significant of these is the hydroxyl radical (•OH), a primary oxidant in the troposphere. nih.govacs.org
The degradation is initiated by the abstraction of a hydrogen atom from the ethyl group of the molecule by the •OH radical. The C-H bonds on the methylene (B1212753) (-CH2-) group are generally more susceptible to abstraction than those on the methyl (-CH3) group due to the influence of the adjacent oxygen atom.
The reaction sequence is proposed as:
H-atom Abstraction: C₂H₅OC(O)Br + •OH → •C₂H₄OC(O)Br + H₂O
Reaction with O₂: The resulting alkyl radical rapidly adds molecular oxygen to form a peroxy radical (•OOC₂H₄OC(O)Br).
Further Reactions: In the presence of nitrogen oxides (NOx), this peroxy radical can undergo further reactions to form various stable and transient products, ultimately leading to the breakdown of the molecule. researchgate.net
The rate of this initial reaction determines the atmospheric lifetime of the compound. While direct kinetic measurements for this compound are not available, studies on structurally similar ethyl esters provide valuable estimates. researchgate.net The atmospheric lifetime (τ) with respect to reaction with •OH radicals can be estimated using the equation: τ = 1 / (k_OH * [OH]), where k_OH is the reaction rate constant and [OH] is the average atmospheric concentration of hydroxyl radicals.
Interactive Table: Atmospheric Reaction Rate Constants for Related Ethyl Esters with •OH Radicals
This table shows the rate constants (k_OH) for the gas-phase reaction of various ethyl esters with hydroxyl radicals at approximately 296-298 K. This data suggests that simple esters have atmospheric lifetimes on the order of days.
Rate constants and lifetimes are based on data for analogous compounds from various kinetic studies. nih.govacs.orgresearchgate.netscilit.com Lifetimes are estimated assuming a global average [OH] of 1.0 x 10⁶ molecules cm⁻³.
Biodegradation Studies and Microbial Transformation of Related Esters
The biodegradation of this compound, while not specifically documented, can be inferred from extensive research on the microbial transformation of halogenated organic compounds and esters. nih.govyoutube.comnih.gov Microorganisms in soil and water ecosystems possess a vast arsenal (B13267) of enzymes capable of breaking down xenobiotic compounds. researchgate.netnih.gov
Two key enzymatic processes would be required for its complete biodegradation:
Ester Hydrolysis: Esterase or lipase (B570770) enzymes would catalyze the hydrolysis of the ester bond, splitting the molecule into ethanol and an unstable bromoformic acid intermediate, which would decompose.
Dehalogenation: Dehalogenase enzymes would catalyze the cleavage of the carbon-bromine bond. This is a critical step in detoxifying halogenated pollutants. capes.gov.br Microbial dehalogenation can occur under both aerobic and anaerobic conditions through various mechanisms, including hydrolytic, reductive, and oxygenolytic dehalogenation. mdpi.com
Academic Research on Sustainable Disposal and Minimization of By-products
In an academic research setting, the management of reactive chemical waste like this compound is a critical aspect of laboratory safety and environmental responsibility. Research focuses on methods to safely quench the reactive nature of the compound before disposal, thereby minimizing hazardous by-products.
The primary strategy for the disposal of acyl halides and haloformates is controlled quenching. upenn.eduyufenggp.com This involves reacting the surplus chemical with a suitable, inexpensive nucleophile to yield a more stable, less hazardous product. Common laboratory-scale procedures include:
Alcohol-Based Quenching: Slowly adding the haloformate to an excess of a simple alcohol, like ethanol or isopropanol, under stirring. yufenggp.comepfl.ch This converts the reactive compound into a stable carbonate ester and hydrobromic acid. The resulting solution can then be neutralized.
Aqueous Base Quenching: Slowly adding the compound to a stirred, cold solution of a base such as sodium hydroxide or sodium carbonate. This accelerates hydrolysis to form ethanol, bromide salts, and carbonate, which are generally less hazardous than the parent compound.
Water Quenching: Cautiously adding the compound to a large excess of cold water with vigorous stirring. yufenggp.com This method is effective but must be performed carefully to control the exothermic reaction and the release of corrosive hydrobromic acid vapor. epfl.ch
Following quenching, the resulting mixture must be treated as hazardous waste. Institutional guidelines typically require that halogenated waste streams be collected separately from non-halogenated ones to facilitate proper disposal and prevent unwanted reactions. temple.eduub.edu The neutralized aqueous solution is collected in a properly labeled container for disposal by a certified waste management service. upenn.eduoc-praktikum.de The overarching goal in academic research is to ensure that reactive intermediates are fully neutralized within the experimental workflow, preventing their release and ensuring the safety of personnel and the environment. upenn.edu
Emerging Research Frontiers and Future Challenges for Carbonobromidic Acid, Ethyl Ester
Integration in Flow Chemistry and Microreactor Technologies for Enhanced Synthesis
The integration of ethyl bromoformate into continuous flow chemistry and microreactor systems represents a significant leap forward in synthetic methodology. nih.govbeilstein-journals.orgnih.gov These technologies offer substantial advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. mdpi.comresearchgate.netchimia.ch
Flow chemistry enables the safe handling of potentially hazardous reagents by generating and consuming them in situ, minimizing the accumulation of unstable intermediates. nih.govbeilstein-journals.org This approach is particularly relevant for reactions with ethyl bromoformate, which can be reactive and require careful handling. The modular and scalable nature of flow systems also allows for more efficient process development and optimization, paving the way for more sustainable and economical chemical production. researchgate.netpharmtech.com
Table 1: Advantages of Flow Chemistry and Microreactors for Reactions with Ethyl Bromoformate
| Feature | Advantage in Ethyl Bromoformate Chemistry |
| High Surface-to-Volume Ratio | Enhanced heat transfer, enabling precise temperature control and minimizing side reactions. pharmtech.comresearchgate.net |
| Rapid Mixing | Improved reaction kinetics and product uniformity. beilstein-journals.org |
| Small Reaction Volumes | Increased safety when handling reactive intermediates and hazardous materials. nih.govnih.gov |
| Precise Control of Parameters | Fine-tuning of residence time, temperature, and stoichiometry for optimal yield and selectivity. mdpi.comresearchgate.net |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. pharmtech.com |
| Automation | High-throughput screening of reaction conditions and process optimization. researchgate.net |
Applications in Materials Science Research (e.g., polymer synthesis where it's a monomer/initiator)
In the realm of materials science, ethyl bromoformate and structurally similar compounds are gaining attention as key components in the synthesis of advanced polymers. While direct use as a monomer is less common, its role as an initiator or a precursor to initiating species in controlled radical polymerization techniques is a significant area of research. alfachemic.com
Compounds containing a bromoester functional group, such as ethyl α-bromophenylacetate, are utilized as initiators in Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comcmu.edu ATRP is a powerful method for creating well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The bromo-group in these initiators can be reversibly activated and deactivated by a transition metal catalyst, allowing for the controlled growth of polymer chains.
The potential for ethyl bromoformate to be chemically modified to create novel initiators for various polymerization techniques is an active area of investigation. These initiators can be designed to incorporate specific functionalities into the resulting polymers, tailoring their properties for applications in fields such as drug delivery, coatings, and advanced materials. For instance, visible-light-induced living radical polymerization has been successfully achieved using alkyl bromides like ethyl α-bromophenylacetate as initiators. rsc.org
Bio-orthogonal Chemistry and Bioconjugation Strategies Utilizing Bromoformates (as research tools)
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. libretexts.org This field has opened up new avenues for studying biological systems, and reagents like bromoformates have the potential to be valuable research tools. Bioconjugation, the linking of two molecules where at least one is a biomolecule, is a key application of bio-orthogonal chemistry. pharmiweb.comnih.gov
While direct applications of ethyl bromoformate in bio-orthogonal chemistry are still emerging, the reactivity of the bromoformate group makes it a candidate for the development of novel bioconjugation strategies. researchgate.net It can act as an electrophile, reacting with nucleophilic residues on biomolecules such as proteins and peptides. The challenge lies in achieving site-specific modification to preserve the biological activity of the target molecule.
One of the most prominent examples of bio-orthogonal reactions is "click chemistry," which involves reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org The principles of click chemistry can guide the design of new bromoformate-based reagents for bioconjugation. nih.gov For instance, a bromoformate could be incorporated into a molecule that also contains a group capable of participating in a click reaction, such as an azide (B81097) or an alkyne. This would allow for a two-step functionalization of biomolecules.
Addressing Selectivity and Efficiency Challenges in Complex Reaction Systems
Achieving high selectivity and efficiency is a perpetual challenge in organic synthesis, particularly when dealing with complex molecules that have multiple reactive sites. Reactions involving ethyl bromoformate are no exception. The high reactivity of the bromoformate group can lead to side reactions if not properly controlled.
Current research is focused on developing methodologies that enhance the selectivity of ethyl bromoformate reactions. This includes the use of advanced catalytic systems, optimizing reaction conditions, and employing protecting group strategies. For example, in organocatalysis, the design of catalysts that can form specific non-covalent interactions with both the substrate and the reagent can direct the reaction to a specific site on a complex molecule. rsc.orgsemanticscholar.org
The choice of solvent and base can also have a profound impact on the outcome of a reaction. In the derivatization of gallic acid with the related ethyl chloroformate, pyridine acts as both a base and a nucleophilic catalyst, highlighting the importance of additives in controlling reactivity. mdpi.com Understanding these subtle effects is crucial for developing robust and reliable synthetic protocols.
Prospects for Novel Catalytic Systems for Reactions Involving Ethyl Bromoformate
The development of novel catalytic systems is a cornerstone of modern organic chemistry, and it holds significant promise for expanding the utility of ethyl bromoformate. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions, and can also control the stereochemistry and regioselectivity of the transformation.
For reactions involving chloroformates, which are chemically similar to bromoformates, various catalysts have been explored. For instance, the conversion of chloroformates to aldehydes can be achieved using a Group VIII noble metal catalyst. google.com Research into similar catalytic systems for ethyl bromoformate could lead to new synthetic transformations. The use of calcium hydroxide (B78521) as a heterogeneous catalyst has been reported for the reaction between (R)-2-phenylglycinol and methyl chloroformate to form a carbamate (B1207046) derivative. mdpi.com
Organocatalysis, which uses small organic molecules as catalysts, is another promising area. Chiral organocatalysts can be used to induce enantioselectivity in reactions, which is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules. The development of organocatalysts specifically designed to interact with the bromoformate group could enable a range of new asymmetric transformations.
Development of Advanced Analytical Platforms for Real-time Monitoring of Ethyl Bromoformate Reactions
The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and control. uvic.ca Several advanced analytical techniques are being applied to the study of reactions involving ethyl bromoformate and related compounds.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds and can be used to monitor the progress of reactions involving ethyl bromoformate. nih.govcore.ac.uk Derivatization with ethyl chloroformate is a known technique to make non-volatile compounds amenable to GC-MS analysis. mdpi.comresearchgate.net Similar methods can be applied to reactions where ethyl bromoformate is a reactant or product.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products in a reaction mixture. uvic.ca The development of in-situ and online monitoring techniques, where the analytical probe is directly integrated into the reaction vessel or flow stream, is a key area of advancement. nih.gov For instance, Proton Transfer Reaction–Mass Spectrometry (PTR-MS) has been used for the real-time monitoring of volatile organic compounds in exposure chambers. oup.com Such techniques could be adapted to monitor the headspace of reactions involving the volatile ethyl bromoformate. Ultrafast electron diffraction has even been used to observe the rearrangement of atoms in bromoform in real-time. lbl.gov
Q & A
Q. What are the standard synthetic routes for preparing ethyl esters of halogenated carbonic acids like carbonobromidic acid?
Ethyl esters of halogenated carbonic acids are typically synthesized via nucleophilic acyl substitution. For example, brominated derivatives may involve reacting carbonobromidic acid chloride (COBr₂Cl) with ethanol under controlled anhydrous conditions to avoid hydrolysis. Alternatively, transesterification using a reactive ester (e.g., methyl ester) and ethanol with acid/base catalysis can be employed. Reaction monitoring via TLC or GC-MS is critical to optimize yield .
Q. How can the purity and structural integrity of carbonobromidic acid, ethyl ester be verified?
Key analytical techniques include:
- NMR spectroscopy : To confirm ester group formation (e.g., triplet for ethyl –CH₂– at ~1.2 ppm and quartet for –OCH₂– at ~4.1 ppm) and bromine substitution patterns.
- IR spectroscopy : Detection of C=O stretching (~1740 cm⁻¹) and C–Br vibrations (~550–650 cm⁻¹).
- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., for C₂H₅OCOBr, expected m/z ~152) and fragmentation patterns .
Q. What solvents and reaction conditions are optimal for handling this compound?
Due to bromine’s electronegativity, polar aprotic solvents (e.g., dichloromethane, THF) are preferred to stabilize intermediates. Reactions should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation or moisture ingress. Low temperatures (0–5°C) may mitigate side reactions like hydrolysis .
Advanced Research Questions
Q. How does bromine substitution influence the reactivity of this compound in nucleophilic reactions?
Bromine’s electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or Grignard reagents. Comparative kinetic studies with non-halogenated analogs (e.g., ethyl carbonate) show accelerated nucleophilic attack rates by 2–3 orders of magnitude. Computational DFT studies can further elucidate charge distribution at the carbonyl group .
Q. What strategies resolve contradictions in reported reaction yields for brominated ester derivatives?
Discrepancies often arise from trace moisture or variable catalyst activity. Systematic reproducibility protocols include:
Q. How can computational modeling predict the spectroscopic properties of this compound?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) can predict NMR chemical shifts, IR frequencies, and UV-Vis absorption bands. For example, comparing computed vs. experimental NMR shifts for the carbonyl carbon (δ ~160 ppm) validates structural accuracy .
Q. What are the challenges in characterizing decomposition byproducts of this compound under thermal stress?
Thermal degradation (e.g., via TGA-DSC) may release HBr gas, leading to ester hydrolysis products (e.g., ethanol, CO₂). LC-MS/MS and headspace GC-MS are essential to identify trace byproducts. Accelerated aging studies under controlled humidity/temperature can model stability .
Methodological Guidance
Designing kinetic studies for brominated ester reactions :
- Use stopped-flow UV-Vis spectroscopy to monitor fast acyl transfer reactions.
- Employ Eyring plots to determine activation parameters (ΔH‡, ΔS‡) under varying temperatures .
Best practices for spectroscopic data documentation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
